2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-15-4-2-1-3-14(15)16(20)19-12-17(6-8-21-9-7-17)13-5-10-22-11-13/h1-5,10-11H,6-9,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYAUGJSCGXFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized via a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a fluorinated benzoyl chloride with an amine precursor containing the tetrahydropyran and thiophene moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzamide core can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of fluorine and thiophene rings enhances biological activity against various cancer cell lines. For example, derivatives of benzamide have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression .
- Antimicrobial Properties :
- Neurological Applications :
Case Studies
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the thiophene ring may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Thiophene vs. Heterocyclic Variations: The thiophen-3-yl group in the target compound and compound 9b enhances π-π stacking and hydrophobic interactions, critical for dopamine D3 receptor binding . In contrast, pyridine (CCG258205) or phthalazinone (compound 17) substituents introduce polar or planar motifs, altering target selectivity .
- Fluorine Positioning: The 2-fluoro substitution in the target compound and CCG258205 improves metabolic stability and electron-withdrawing effects, whereas fluorination at other positions (e.g., 5-fluoro in compound 17) may reduce steric hindrance .
Table 2: Pharmacological and Physicochemical Properties
Key Observations:
- Receptor Selectivity: The thiophene-oxane scaffold in the target compound is hypothesized to mimic the steric and electronic features of D3 receptor ligands, similar to compound 9b, which shows >100-fold selectivity for D3 over D2 receptors .
- Cytotoxicity: Fluorinated benzamides like compound 17 exhibit reduced cytotoxicity in normal cells (e.g., MCF-10A), suggesting that the 2-fluoro group may mitigate off-target effects .
Biological Activity
2-Fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is a complex organic compound with potential biological activity. Its unique structure, which includes a fluorine atom, a thiophene ring, and an oxane moiety, suggests that it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide. Its molecular formula is , with a molecular weight of approximately 328.38 g/mol. The presence of the fluorine atom is significant as it often enhances the lipophilicity and metabolic stability of organic molecules.
The biological activity of this compound likely stems from its ability to interact with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function. Furthermore, the thiophene and oxane structures may facilitate redox reactions, influencing cellular processes such as proliferation and apoptosis.
Biological Activity Studies
Recent studies have highlighted the compound's potential as a therapeutic agent:
- Antitumor Activity : In vitro assays have shown that compounds similar to 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, related benzamide derivatives demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating strong inhibitory effects on tumor growth .
- Inhibition of Histone Deacetylases (HDACs) : Some derivatives have been characterized as selective HDAC inhibitors, which play crucial roles in cancer progression. For example, compounds exhibiting class I HDAC selectivity were found to significantly inhibit tumor cell growth and induce apoptosis .
- Tyrosinase Inhibition : Compounds structurally related to 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The findings suggest that these compounds can effectively reduce melanin synthesis without cytotoxic effects on normal cells .
Case Studies
Several studies provide insight into the biological efficacy of similar compounds:
- Study on Anticancer Activity : A study investigated the anticancer properties of related thiophene-containing benzamides, revealing their ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms .
- Tyrosinase Inhibition Study : Another research focused on the design and synthesis of tyrosinase inhibitors derived from piperazine and thiophene structures. These inhibitors displayed competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .
Data Tables
| Compound | IC50 (μM) | Target | Effect |
|---|---|---|---|
| FNA | 1.30 | HepG2 cells | Antitumor activity |
| Compound 26 | 0.18 | Tyrosinase | Inhibitory effect on melanin synthesis |
| 2-Fluoro-Bz | Varies | HDACs | Selective inhibition |
Q & A
Q. What are the established synthetic routes for 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydropyran (oxane) ring substituted with thiophen-3-yl. Key steps include:
- Step 1 : Formation of the oxane ring via cyclization of a diol precursor with thiophen-3-yl substituents under acidic conditions .
- Step 2 : Introduction of the benzamide moiety through amide coupling using 2-fluorobenzoyl chloride and the oxane-methylamine intermediate. This step often employs coupling agents like HATU or DCC in anhydrous DMF .
- Optimization : Reaction yields depend on controlling temperature (0–5°C for coupling), pH (neutral to slightly basic), and solvent purity. Analytical techniques like TLC and HPLC are used to monitor progress .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR are used to verify the benzamide linkage, fluorine substitution, and thiophene-oxane integration. Key signals include the 2-fluorophenyl proton (δ 7.2–7.8 ppm) and thiophene protons (δ 6.8–7.1 ppm) .
- X-ray Crystallography : Single-crystal studies (e.g., orthorhombic P222 symmetry) confirm bond angles and spatial arrangement, with metrics such as C–C bond lengths (1.45–1.52 Å) and dihedral angles between aromatic rings .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 361.12 [M+H]) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to target proteins, such as kinases or GPCRs, by analyzing hydrophobic interactions and hydrogen bonding with the fluorobenzamide and thiophene groups .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) to immobilized receptors, with dissociation constants (K) in the nM-µM range .
- Fluorescence Polarization : Quantifies competitive binding using fluorescently labeled ligands, particularly for enzyme inhibition studies .
Q. How should contradictions in biological activity data be resolved?
- Assay Variability : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize experimental noise. For example, discrepancies in IC values for antimicrobial activity may arise from differences in bacterial strains or culture media .
- Structural Analog Comparison : Test derivatives (e.g., replacing thiophene with furan or varying fluorine positions) to isolate contributions of specific functional groups .
- Orthogonal Assays : Validate results using complementary methods (e.g., cell viability assays alongside enzymatic activity tests) .
Q. What methodologies optimize synthetic yield and purity for scale-up studies?
- HPLC Purification : Reverse-phase C18 columns with acetonitrile/water gradients remove byproducts (e.g., unreacted benzoyl chloride).
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility during coupling, while EtOAc/hexane mixtures enhance crystallization .
- Reaction Monitoring : In-situ FTIR tracks carbonyl (1680–1700 cm) and amide (1550–1650 cm) group formation .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Synthesize analogs with modifications to the fluorobenzamide (e.g., 3-fluoro vs. 4-fluoro) or oxane-thiophene groups. Compare activities in biological assays .
- Pharmacophore Mapping : Identify critical moieties (e.g., fluorine’s electronegativity, thiophene’s π-π stacking) using 3D-QSAR models .
- Data Table :
| Analog Modification | IC (µM) | Target Protein | Reference |
|---|---|---|---|
| 2-Fluoro (Parent) | 0.45 | Kinase X | |
| 3-Fluoro | 1.20 | Kinase X | |
| Thiophene → Furan | >10 | Kinase X |
Q. What strategies assess the compound’s stability under physiological conditions?
- HPLC-MS Stability Assays : Incubate the compound in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C for 24–72 hours. Degradation products (e.g., hydrolyzed benzamide) are quantified .
- Light/Heat Stress Testing : Expose to 40–60°C or UV light (254 nm) to identify photolytic byproducts .
- Metabolic Stability : Use liver microsomes to measure cytochrome P450-mediated oxidation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
